6-Desamino 6-Chloro Etravirine-13C3 6-Desamino 6-Chloro Etravirine-13C3
Brand Name: Vulcanchem
CAS No.: 1246818-40-5
VCID: VC0030902
InChI: InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1
SMILES: CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N
Molecular Formula: C20H13BrClN5O
Molecular Weight: 457.689

6-Desamino 6-Chloro Etravirine-13C3

CAS No.: 1246818-40-5

Cat. No.: VC0030902

Molecular Formula: C20H13BrClN5O

Molecular Weight: 457.689

* For research use only. Not for human or veterinary use.

6-Desamino 6-Chloro Etravirine-13C3 - 1246818-40-5

Specification

CAS No. 1246818-40-5
Molecular Formula C20H13BrClN5O
Molecular Weight 457.689
IUPAC Name 4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Standard InChI InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1
Standard InChI Key ODWHQRYHASBLKO-WTZVUXPESA-N
SMILES CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N

Introduction

Chemical Identity and Structure

Nomenclature and Identification

6-Desamino 6-Chloro Etravirine-13C3 is an isotopically labeled derivative of a key Etravirine intermediate. Its primary chemical identifiers establish its precise identity in scientific literature and chemical databases. The compound is officially registered with CAS number 1246818-40-5, while its unlabeled parent compound carries CAS number 269055-76-7 . The compound is also known by its synonym 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile-13C3, which describes its structural components in detail . Its IUPAC name is 4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile, providing a systematic description of its molecular architecture.

Structural Properties

The molecular formula of 6-Desamino 6-Chloro Etravirine-13C3 is C17^13C3H13BrClN5O, indicating that three carbon atoms are isotopically labeled with carbon-13 . This stable isotope labeling creates a distinctive mass signature without altering the chemical behavior of the molecule. The compound has a molecular weight of 457.69 g/mol . Its structure features a pyrimidine core with specific substitutions, including a bromo group, a chloro group, and a cyanophenyl amino group. The carbon-13 labeling specifically occurs at positions 4, 5, and 6 of the pyrimidine ring.

The structural representation can be precisely defined using the SMILES notation: Cc1cc(cc(C)c1O[13c]2nc(Nc3ccc(cc3)C#N)n13c[13c]2Br)C#N . This notation encodes the complete connectivity and stereochemistry of the molecule, with the [13c] specifically denoting the carbon-13 labeled positions. Physically, the compound appears as a white solid , making it suitable for precise weighing and handling in laboratory settings.

Physical and Chemical Properties

Physical Characteristics

Analytical Applications

Role as a Reference Standard

6-Desamino 6-Chloro Etravirine-13C3 serves primarily as a reference material in analytical chemistry. Its stable isotope labeling makes it an ideal internal standard for quantitative analyses. The specific carbon-13 labeling creates a mass difference that is easily detectable by mass spectrometry while maintaining virtually identical chemical behavior to the unlabeled compound. This property enables precise quantification of the unlabeled compound in complex matrices, such as biological samples or pharmaceutical formulations.

Mass Spectrometry Applications

In mass spectrometry, the carbon-13 labeled compound generates distinct mass spectral peaks compared to its unlabeled counterpart. This mass shift allows scientists to differentiate between endogenous and exogenous sources of the compound in analytical samples. The compound is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of etravirine and its metabolites in biological matrices. The mass difference created by the three carbon-13 atoms is sufficient to avoid spectral overlap while maintaining similar chromatographic behavior.

NMR Spectroscopy Utilization

In nuclear magnetic resonance (NMR) spectroscopy, 6-Desamino 6-Chloro Etravirine-13C3 provides unique analytical advantages. The carbon-13 labeled positions generate enhanced signals in 13C-NMR experiments, facilitating structural elucidation and metabolite identification studies. These enhanced signals can be particularly useful for tracking specific carbon atoms through chemical transformations or metabolic pathways.

Synthesis and Manufacturing Considerations

Synthetic Pathways

Relationship to Etravirine

Role as an Intermediate

6-Desamino 6-Chloro Etravirine-13C3 is described as "an intermediate in the production of labelled Etravirine" . This indicates its role in the synthetic pathway leading to isotopically labeled Etravirine, which is an important antiretroviral medication used in HIV treatment. The strategic isotopic labeling of this intermediate enables the production of Etravirine-13C3, which maintains the labeling pattern in the final drug substance.

Structural Relationship to Etravirine

Structurally, 6-Desamino 6-Chloro Etravirine-13C3 differs from Etravirine in several key aspects. While Etravirine has the molecular formula C20H15BrN6O and a molecular weight of 435.28 g/mol , the 6-Desamino 6-Chloro derivative features a chloro substitution instead of an amino group at the 6-position of the pyrimidine ring, resulting in a different molecular formula (C17^13C3H13BrClN5O) and molecular weight (457.69 g/mol) . This structural modification, combined with the isotopic labeling, creates a distinct chemical entity that retains sufficient similarity to serve as a useful reference for Etravirine analysis.

Comparative Data Table

The following table compares key properties of 6-Desamino 6-Chloro Etravirine-13C3 with related compounds:

Property6-Desamino 6-Chloro Etravirine-13C3Etravirine6-Desamino 6-Chloro Etravirine
CAS Number1246818-40-5Not specified in sources269055-76-7
Molecular FormulaC17^13C3H13BrClN5OC20H15BrN6OC20H13BrClN5O
Molecular Weight457.69435.28439.31
Isotopic LabelingThree 13C atomsNoneNone
FunctionReference standard/intermediateAntiretroviral drugIntermediate/impurity

Research and Analytical Methodology

Pharmacokinetic Studies

6-Desamino 6-Chloro Etravirine-13C3 serves as a valuable tool in pharmacokinetic studies to trace the metabolic pathways of etravirine. The stable isotope labeling allows researchers to track the fate of specific carbon atoms throughout metabolic transformations. This capability is particularly important for understanding drug metabolism, which can directly impact efficacy, safety, and dosing strategies for antiretroviral medications like Etravirine.

Quality Control Applications

6-Desamino 6-Chloro Etravirine-13C3 represents a sophisticated tool in pharmaceutical research and analytical chemistry. Its stable isotope labeling creates distinctive analytical properties while maintaining chemical behavior similar to the unlabeled compound. As an intermediate in the production of labeled Etravirine and a reference standard for analytical methods, it contributes significantly to the development and quality control of antiretroviral medications.

The compound's specific labeling pattern, with three carbon-13 atoms in strategic positions, enables precise tracking in metabolic studies and quantitative analyses. This capability enhances our understanding of drug metabolism and supports the development of improved therapeutic strategies for HIV treatment. While technical information on this specialized compound is somewhat limited in public databases, its continued use in pharmaceutical research underscores its importance in advancing medical science and drug development.

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